molecular formula C15H16N2O2 B1329011 N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide CAS No. 946728-95-6

N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide

Cat. No. B1329011
CAS RN: 946728-95-6
M. Wt: 256.3 g/mol
InChI Key: MGQYWSGRVVIIRV-UHFFFAOYSA-N
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Description

The compound "N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide" is a derivative of acetamide with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds that can help infer the properties and potential applications of "N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide". For instance, compounds with similar structures have been studied for their bioactivity, such as eliciting alterations in gene expression profiles in plants , or as potential anticancer drugs targeting specific receptors .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an appropriate phenol derivative with an acyl chloride or other acylating agents in the presence of a base. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . Similar methods could potentially be applied to synthesize "N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide".

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques such as NMR, LC-MS, and X-ray crystallography. For instance, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was solved using direct methods and refined to a final R-factor, revealing intermolecular hydrogen bonds . These techniques could be used to analyze the molecular structure of "N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide".

Chemical Reactions Analysis

The chemical reactions of similar compounds involve interactions with other molecules, leading to the formation of derivatives or transformation products. For example, N-(2-hydroxyphenyl)acetamide derivatives can react with methyl(organyl)dichlorosilanes to form silaheterocyclic benzoxazasiloles and benzodioxazasilepines . The reactivity of "N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide" could be explored in a similar context to understand its potential for forming new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For instance, the presence of hydrogen bonds and other intermolecular interactions can affect their solubility, melting points, and stability . The specific properties of "N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide" would need to be determined experimentally, but insights can be gained from the properties of structurally related compounds.

Scientific Research Applications

Antimalarial Activity

  • N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide derivatives have demonstrated significant antimalarial potency against Plasmodium berghei in mice, with promising pharmacokinetic properties for potential clinical trials (Werbel et al., 1986).

Synthesis and Catalysis

  • The compound has been used in chemoselective monoacetylation processes, which are essential in the natural synthesis of antimalarial drugs. Vinyl acetate, in particular, was found to be an effective acyl donor in this context (Magadum & Yadav, 2018).

Crystal Structure and Optical Properties

  • Studies on the crystal structure and optical properties of orcinolic derivatives, including 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, have shown interesting characteristics. These findings are significant for understanding the material's optical behavior and potential applications in sensing and other fields (Wannalerse et al., 2022).

Bioactive Compounds

  • The compound has been used to develop bioactive derivatives. Research has shown the production of N-(2-hydroxy-5-nitrosophenyl)acetamide and related compounds with potential bioactivity, highlighting the compound's versatility in synthesizing bioactive materials (Girel et al., 2022).

Anticonvulsant and Pain-Attenuating Properties

  • Derivatives of N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide have been investigated for their anticonvulsant and pain-attenuating properties, offering insights into new therapeutic options (King et al., 2011).

Anticancer, Anti-Inflammatory, and Analgesic Activities

  • Some synthesized derivatives of the compound have shown potential as anticancer, anti-inflammatory, and analgesic agents, indicating its utility in drug development (Rani et al., 2014).

properties

IUPAC Name

N-[3-(2-amino-5-methylphenoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10-6-7-14(16)15(8-10)19-13-5-3-4-12(9-13)17-11(2)18/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQYWSGRVVIIRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC2=CC=CC(=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide

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